molecular formula C9H4Cl2N2O2 B1391671 5,8-Dichloro-7-nitroisoquinoline CAS No. 1198775-29-9

5,8-Dichloro-7-nitroisoquinoline

Cat. No. B1391671
CAS RN: 1198775-29-9
M. Wt: 243.04 g/mol
InChI Key: NEWSYZKPVVHRRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Dichloro-7-nitroisoquinoline is an organic compound belonging to the isoquinoline family, which is a heterocyclic aromatic compound with a nitrogen atom in its ring. It is a colorless solid that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It can also be used as a starting material in the synthesis of other isoquinoline derivatives. 5,8-Dichloro-7-nitroisoquinoline has a wide range of applications in both scientific research and industrial production.

Scientific Research Applications

Chemical Synthesis and Derivatives

5,8-Dichloro-7-nitroisoquinoline and its derivatives have been a subject of interest in chemical synthesis. Woźniak et al. (1994) demonstrated the amination of nitroisoquinolines, including 5-chloro-8-nitro- and 8-chloro-5-nitroisoquinoline, using a liquid methylamine solution of potassium permanganate. This process resulted in mono- or bis(methylamino)-substituted nitro compounds, suggesting potential in creating diverse chemical derivatives (Woźniak & Nowak, 1994).

Potential in Medicinal Chemistry

Research in medicinal chemistry has explored the use of nitroisoquinoline derivatives. For example, Surrey and Hammer (1946) discussed the antimalarial activity of various 7-substituted-4aminoquinoline derivatives, including 5,8-dichloro-7-nitroisoquinoline derivatives. Their study suggested that certain dihalogen substitutions in the benzenoid ring of these compounds significantly affect their antimalarial properties (Surrey & Hammer, 1946).

Antibacterial Properties

A notable application of 5,8-dichloro-7-nitroisoquinoline derivatives is in the realm of antibacterial research. Al-Hiari et al. (2007) focused on the synthesis and investigation of 8-nitrofluoroquinolone models, which include derivatives of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The study highlighted their interesting antibacterial activity against various strains, indicating the potential of these derivatives in developing new antibacterial agents (Al-Hiari et al., 2007).

Applications in Cancer Research

The role of nitroisoquinoline derivatives in cancer research has been explored. For instance, Vanelle et al. (1994) synthesized 1-chloromethyl-5-nitroisoquinoline, showing its potential as a reductive alkylating agent, which could be relevant in the development of new antineoplastic agents (Vanelle et al., 1994).

Synthesis of Novel Compounds

Researchers have also synthesized novel compounds using 5,8-dichloro-7-nitroisoquinoline derivatives. Chen Pei-ran (2008) successfully synthesized new Acyl Transfer Catalysts Containing Isoquinoline, starting with 1-chloro-5-nitroisoquinoline. This development points to the versatility of these compounds in synthesizing new chemical entities (Chen Pei-ran, 2008).

properties

IUPAC Name

5,8-dichloro-7-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEWSYZKPVVHRRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C(=CC(=C21)Cl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dichloro-7-nitroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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